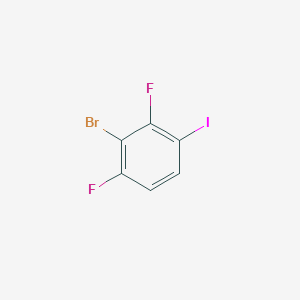

2-Bromo-1,3-difluoro-4-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of halogen substituents. For instance, the CuI-catalyzed domino process described in one study allows for the coupling of 1-bromo-2-iodobenzenes with beta-keto esters to form benzofurans, showcasing the reactivity of bromo-iodo benzene compounds in the presence of a copper catalyst . Another study discusses the synthesis of bromodifluoromethylated compounds, which are challenging to produce due to the instability of certain intermediates . These studies suggest that the synthesis of 2-Bromo-1,3-difluoro-4-iodobenzene would likely involve careful control of reaction conditions to prevent decomposition and achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can engage in halogen bonding due to the σ-hole phenomenon . The proximity of halogen substituents can lead to minor distortions in bond angles but generally does not significantly distort the planarity of the benzene ring . This information implies that 2-Bromo-1,3-difluoro-4-iodobenzene would likely maintain a planar structure with potential for halogen bonding interactions.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, often facilitated by their halogen substituents. For example, the presence of bromine and iodine can lead to interesting halogen-π interactions and influence the reactivity of the compound . The studies also indicate that halogen substituents can act as both donors and acceptors in non-covalent interactions, which could be relevant for the reactivity of 2-Bromo-1,3-difluoro-4-iodobenzene in forming polymeric chains or in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are closely related to their molecular structure. The presence of multiple halogens can affect the melting and boiling points, as well as the density and solubility of the compound . The electronic properties, such as the distribution of electron density and the potential for charge transfer within the molecule, are also influenced by the specific halogen substituents . These properties would need to be experimentally determined for 2-Bromo-1,3-difluoro-4-iodobenzene, but insights can be drawn from related compounds.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name |

2-bromo-1,3-difluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWGVTORNOVLIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596882 |

Source

|

| Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-difluoro-4-iodobenzene | |

CAS RN |

1208076-06-5 |

Source

|

| Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)